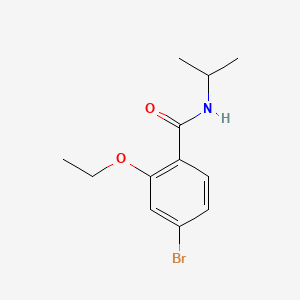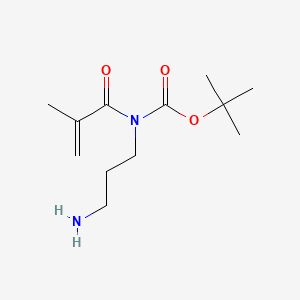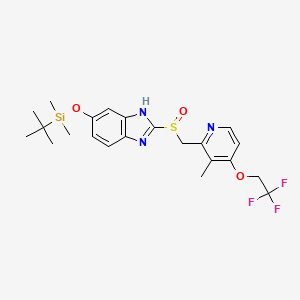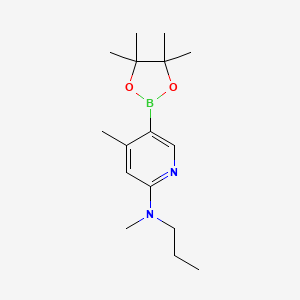![molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9](/img/structure/B567912.png)
3'H-Spiro[azepane-4,1'-isobenzofuran]
Übersicht
Beschreibung
3’H-Spiro[azepane-4,1’-isobenzofuran] is a heterocyclic compound that features a spiro linkage between an azepane ring and an isobenzofuran moiety. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[azepane-4,1’-isobenzofuran] typically involves the condensation of azepane derivatives with isobenzofuran precursors. One common method includes the use of ninhydrin and amino-naphthoquinones under mild conditions, followed by oxidative cleavage of the resulting vicinal diols . The reaction is usually carried out in acetic acid at room temperature, yielding the desired spiro compound in good to high yields.
Industrial Production Methods: While specific industrial production methods for 3’H-Spiro[azepane-4,1’-isobenzofuran] are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3’H-Spiro[azepane-4,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include high-valence iodine reagents and periodic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodic acid can yield spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives .
Wissenschaftliche Forschungsanwendungen
3’H-Spiro[azepane-4,1’-isobenzofuran] has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’H-Spiro[azepane-4,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- Spiro[benzo[g]indole-2,1’-isobenzofuran]
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]
- Spiro[cyclohexane-1,1’-isobenzofuran]
Comparison: 3’H-Spiro[azepane-4,1’-isobenzofuran] is unique due to its azepane ring, which imparts different chemical properties compared to other spiro compounds. For instance, spiro[benzo[g]indole-2,1’-isobenzofuran] contains an indole moiety, which affects its reactivity and biological activity differently . The presence of the azepane ring in 3’H-Spiro[azepane-4,1’-isobenzofuran] provides a distinct spatial arrangement, influencing its interaction with molecular targets and its overall stability.
Eigenschaften
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-azepane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFFTQRPZBSBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737179 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258430-91-9 | |
| Record name | 3'H-Spiro[azepane-4,1'-[2]benzofuran] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)






